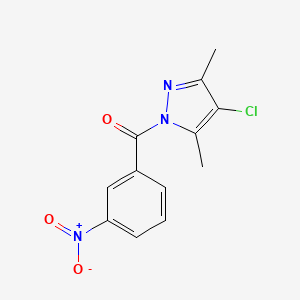
4-chloro-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole
Descripción general
Descripción
4-chloro-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole is a chemical compound that has been widely used in scientific research. It is a pyrazole derivative that has been synthesized and studied for its various pharmacological properties. This compound has been found to have potential applications in the treatment of various diseases, including cancer and inflammation.
Mecanismo De Acción
The mechanism of action of 4-chloro-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole is not fully understood. However, it has been suggested that it may act by inhibiting the production of inflammatory mediators, such as prostaglandins and cytokines. It may also act by inhibiting the activity of enzymes, such as cyclooxygenase and lipoxygenase, that are involved in the production of these mediators. In addition, it may act by inducing apoptosis, or programmed cell death, in cancer cells.
Biochemical and Physiological Effects
4-chloro-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole has been found to have various biochemical and physiological effects. It has been found to reduce the production of inflammatory mediators, such as prostaglandins and cytokines, in vitro and in vivo. It has also been found to reduce pain and inflammation in animal models of inflammatory diseases. In addition, it has been found to inhibit the growth of cancer cells and induce apoptosis in vitro and in vivo.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
4-chloro-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole has several advantages for lab experiments. It is a stable and readily available compound that can be synthesized in large quantities. It has also been extensively studied for its pharmacological properties, making it a well-characterized compound. However, there are also some limitations to its use in lab experiments. It has been found to be toxic to some cell lines at high concentrations, which may limit its use in certain experiments. In addition, its mechanism of action is not fully understood, which may limit its use in certain studies.
Direcciones Futuras
There are several future directions for the study of 4-chloro-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole. One direction is to further investigate its mechanism of action, particularly with regard to its anti-inflammatory and antitumor activities. Another direction is to study its potential use in the treatment of neurodegenerative disorders, such as Alzheimer's disease and Parkinson's disease. In addition, it may be worthwhile to investigate its potential use as an antifungal and antibacterial agent. Finally, it may be useful to study its potential use in combination with other drugs to enhance its pharmacological properties.
Métodos De Síntesis
The synthesis of 4-chloro-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole involves the reaction of 3-nitrobenzoyl hydrazide with 3,5-dimethyl-4-chloroacetylacetone. The reaction is carried out in the presence of a base, such as sodium hydroxide, and a solvent, such as ethanol. The resulting product is a yellow solid that can be purified by recrystallization.
Aplicaciones Científicas De Investigación
4-chloro-3,5-dimethyl-1-(3-nitrobenzoyl)-1H-pyrazole has been extensively studied for its potential pharmacological properties. It has been found to have anti-inflammatory, analgesic, and antitumor activities. It has also been studied for its potential use in the treatment of Alzheimer's disease, Parkinson's disease, and other neurodegenerative disorders. In addition, it has been found to have antifungal and antibacterial activities.
Propiedades
IUPAC Name |
(4-chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H10ClN3O3/c1-7-11(13)8(2)15(14-7)12(17)9-4-3-5-10(6-9)16(18)19/h3-6H,1-2H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNCODQNESIWJHU-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C(=NN1C(=O)C2=CC(=CC=C2)[N+](=O)[O-])C)Cl | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H10ClN3O3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID301323804 | |
| Record name | (4-chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
279.68 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Solubility |
9.5 [ug/mL] (The mean of the results at pH 7.4) | |
| Record name | SID49648654 | |
| Source | Burnham Center for Chemical Genomics | |
| URL | https://pubchem.ncbi.nlm.nih.gov/bioassay/1996#section=Data-Table | |
| Description | Aqueous solubility in buffer at pH 7.4 | |
CAS RN |
431914-20-4 | |
| Record name | (4-chloro-3,5-dimethylpyrazol-1-yl)-(3-nitrophenyl)methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID301323804 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.






![2-[(1-cyclopentyl-4-piperidinyl)oxy]-5-methoxy-N-[2-(2-pyridinyl)ethyl]benzamide](/img/structure/B5195555.png)


![2-ethoxy-4-[(2-imino-4-oxo-1,3-thiazolidin-5-ylidene)methyl]phenyl 4-methoxybenzenesulfonate](/img/structure/B5195576.png)
![3-[(1-acetyl-4-piperidinyl)oxy]-4-methoxy-N-(1-naphthylmethyl)benzamide](/img/structure/B5195584.png)
![1-(4-butoxyphenyl)-3-[(4-pyridinylmethyl)amino]-2,5-pyrrolidinedione](/img/structure/B5195598.png)

![1-[(3-methyl-2-thienyl)methyl]-4-(4-nitrophenyl)piperazine](/img/structure/B5195604.png)
![N-(2,4-difluorophenyl)-4-[(3,5-dimethyl-4-isoxazolyl)methoxy]benzamide](/img/structure/B5195608.png)

![2-[(4-tert-butylphenyl)(phenyl)methyl]-2-nitro-1H-indene-1,3(2H)-dione](/img/structure/B5195616.png)